
4-Bromo-2-methylpyridin-3-amine
Overview
Description
4-Bromo-2-methylpyridin-3-amine: is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the fourth position, a methyl group at the second position, and an amine group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylpyridin-3-amine typically involves the bromination of 2-methylpyridine followed by amination. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium phosphate, used to facilitate deprotonation.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed:
Aryl-substituted Pyridines: Formed through coupling reactions.
N-oxides: Formed through oxidation.
Amines: Formed through reduction.
Scientific Research Applications
Organic Synthesis
4-Bromo-2-methylpyridin-3-amine is widely used in organic synthesis as a building block for the preparation of complex molecules. It can undergo various chemical reactions such as:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form new derivatives.
- Cross-Coupling Reactions : It participates in palladium-catalyzed reactions to form biaryl compounds, which are important in medicinal chemistry .
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Replacement of Br with nucleophiles | Various substituted pyridines |
Suzuki Coupling | Coupling with arylboronic acids | Biaryl derivatives |
Reduction | Conversion to amines or other derivatives | Reduced amine products |
Pharmaceutical Applications
The compound serves as a precursor for synthesizing bioactive molecules, including potential therapeutic agents targeting diseases such as cancer and bacterial infections. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis and inhibiting tumor growth. A study reported that derivatives of this compound showed significant antiproliferative activity against breast and lung cancer cells .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interact with various receptors. Preliminary studies suggest potential neuroprotective effects, indicating its relevance in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyridin-3-amine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but with different substitution pattern.
3-Bromo-2-methylpyridine: Another isomer with bromine and methyl groups at different positions.
4-Chloro-2-methylpyridin-3-amine: Chlorine substituted analog.
Uniqueness: 4-Bromo-2-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Biological Activity
4-Bromo-2-methylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and an amino group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets, particularly receptors involved in cellular signaling pathways. One notable target is the CCR5 receptor , which plays a crucial role in HIV entry into cells. The compound's ability to bind to this receptor suggests potential applications in antiviral therapy.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, related compounds have shown significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. Preliminary findings indicate that this compound exhibits moderate cytotoxicity, potentially making it a candidate for further development as an anticancer agent. In particular, studies have shown that modifications to the amino group can enhance cytotoxic activity against specific tumor types .
Anti-inflammatory Effects
In addition to its antimicrobial and cytotoxic properties, this compound has been investigated for anti-inflammatory effects. It has been suggested that the compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Bromo-2-methylpyridin-3-amine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via regioselective halogenation of 2-methylpyridin-3-amine derivatives. For example, N-bromosuccinimide (NBS) in acetonitrile under mild conditions can brominate the pyridine ring at the 4-position . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity (>95%) is confirmed by GC-MS or HPLC, with careful monitoring of byproducts like 3-bromo isomers .
Q. How is the structure of this compound validated experimentally?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include a singlet for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.9–8.1 ppm). Bromine’s deshielding effect shifts adjacent carbons (e.g., C4 to ~120 ppm) .
- X-ray crystallography : Use SHELXL for refinement to confirm bond lengths/angles (e.g., C-Br ~1.9 Å) and spatial arrangement .
Q. What safety protocols are critical when handling this compound?
- Methodology : The compound is toxic (Category 4 oral toxicity) and a severe eye irritant. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste channels .
Advanced Research Questions
Q. How does electronic modulation of the pyridine ring influence reactivity in cross-coupling reactions?
- Methodology : The bromine atom at C4 acts as a leaving group in Suzuki-Miyaura couplings. Electronic effects from the methyl group (C2) and amine (C3) alter reaction rates:
- Kinetic studies : Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) in DMF/H₂O. Monitor yields via LC-MS; steric hindrance from the methyl group may reduce efficiency unless bulky ligands are used .
- DFT calculations : Analyze charge distribution (Mulliken charges) to predict regioselectivity in nucleophilic substitutions .
Q. What strategies resolve contradictions in reported regioselectivity during electrophilic substitutions?
- Methodology : Conflicting data (e.g., bromination at C4 vs. C5) arise from solvent polarity and directing-group effects.
- Controlled experiments : Vary solvents (acetonitrile vs. DCM) and compare directing effects of the amine group. Use deuterated solvents to track intermediates via in-situ NMR .
- Meta-analysis : Cross-reference literature (e.g., halogenation of analogous 3-aminopyridines) to identify trends in steric/electronic control .
Q. How can this compound serve as a precursor for bioactive heterocycles in medicinal chemistry?
- Methodology :
- Step 1 : Perform Buchwald-Hartwig amination to introduce aryl groups at C3, creating diversity for kinase inhibitors .
- Step 2 : Use the bromine for cyclization (e.g., Ullmann coupling) to synthesize pyrido[2,3-d]pyrimidin-7-amine derivatives. Test bioactivity via in vitro assays (e.g., IC₅₀ against p38 MAP kinase) .
- Characterization : Validate intermediates via HRMS and compare ADMET properties with commercial drugs .
Properties
IUPAC Name |
4-bromo-2-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORELOTUWTIKRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560030 | |
Record name | 4-Bromo-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-48-2 | |
Record name | 4-Bromo-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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